
ADP-Glucose (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADP-Glucose (disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen in bacteria and starch in plants. It is a key intermediate in the metabolic pathways that convert glucose into storage polysaccharides. The compound is composed of adenosine diphosphate (ADP) linked to glucose, with two sodium ions to balance the charge.
准备方法
Synthetic Routes and Reaction Conditions
ADP-Glucose (disodium) can be synthesized enzymatically using ADP-glucose pyrophosphorylase. This enzyme catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form ADP-Glucose and pyrophosphate. The reaction typically requires the presence of divalent metal ions such as magnesium (Mg²⁺) to function efficiently .
Industrial Production Methods
Industrial production of ADP-Glucose (disodium) often involves the use of recombinant DNA technology to produce large quantities of ADP-glucose pyrophosphorylase in microbial hosts. The enzyme is then used to catalyze the synthesis of ADP-Glucose in bioreactors under controlled conditions. The product is purified through a series of chromatographic techniques to obtain high purity ADP-Glucose (disodium) .
化学反应分析
Types of Reactions
ADP-Glucose (disodium) primarily undergoes glycosylation reactions, where it donates its glucose moiety to acceptor molecules. This is a key step in the biosynthesis of glycogen and starch. The compound can also participate in hydrolysis reactions, where it is broken down into glucose-1-phosphate and ADP by the action of specific hydrolases .
Common Reagents and Conditions
The glycosylation reactions involving ADP-Glucose (disodium) typically require the presence of glycosyltransferases, which facilitate the transfer of the glucose unit to acceptor molecules. These reactions often occur in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions of ADP-Glucose (disodium) include glycogen in bacteria and starch in plants. These polysaccharides serve as important energy storage molecules in living organisms .
科学研究应用
ADP-Glucose (disodium) has a wide range of applications in scientific research:
作用机制
ADP-Glucose (disodium) exerts its effects by serving as a glycosyl donor in the biosynthesis of polysaccharides. The compound binds to the active site of glycosyltransferases, where the glucose moiety is transferred to an acceptor molecule. This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
相似化合物的比较
Similar Compounds
Adenosine diphosphate (ADP): ADP is a related compound that lacks the glucose moiety.
Adenosine triphosphate (ATP): ATP is another related compound that contains an additional phosphate group.
Uniqueness
ADP-Glucose (disodium) is unique in its ability to act as a glycosyl donor in the biosynthesis of storage polysaccharides. This property distinguishes it from other nucleotide sugars and makes it essential for the synthesis of glycogen and starch .
属性
分子式 |
C16H23N5Na2O15P2 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI 键 |
GZBIVALVIPYODS-LNXGRUPOSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
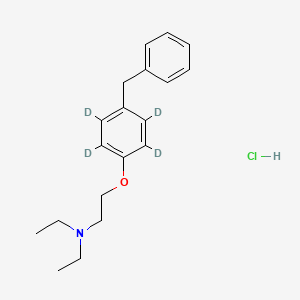
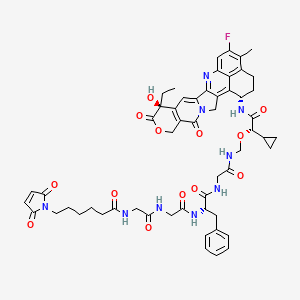
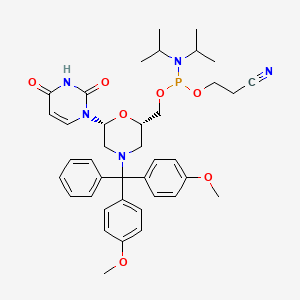
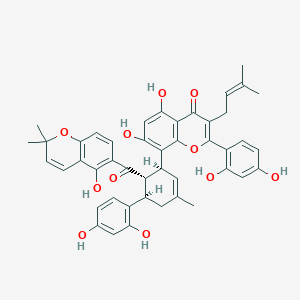
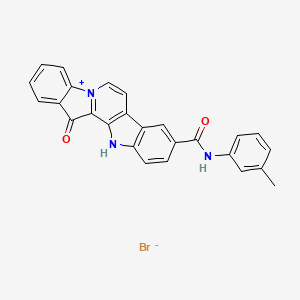
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
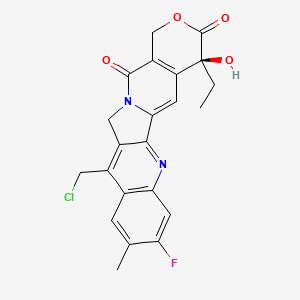
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
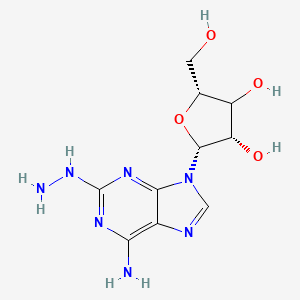
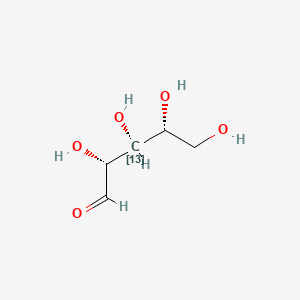
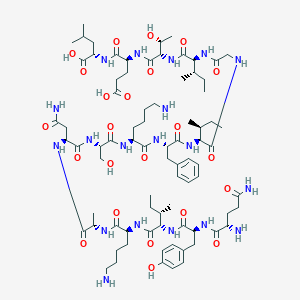

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
